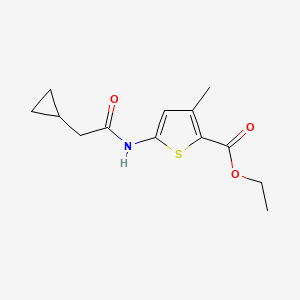

![molecular formula C13H16F3N3O B2690410 7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane CAS No. 2319763-56-7](/img/structure/B2690410.png)

7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

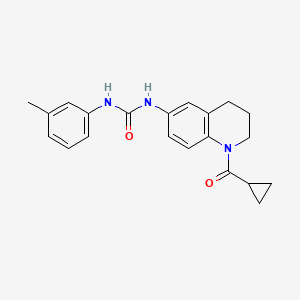

The compound is a complex organic molecule with a pyrimidine ring, which is a basic structure in many biological compounds, including nucleotides in DNA and RNA . The trifluoromethyl group and the bicyclic structure could potentially give this compound unique properties, but without specific studies on this compound, it’s hard to say for sure.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the introduction of the trifluoromethyl group . The exact methods would depend on the specific reactions used and the desired configuration of the final product.Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a pyrimidine ring and a bicyclic structure. The trifluoromethyl group is a common functional group in organic chemistry that can greatly influence the chemical behavior of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring and the trifluoromethyl group are both reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Factors such as polarity, solubility, stability, and reactivity could all be influenced by the structure of the compound .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Diastereoselective Synthesis : The compound is involved in the diastereoselective synthesis of bicyclic gamma-lactams via ring expansion of monocyclic beta-lactams. This process involves the transformation of azetidin-2-ones into novel trans-1-aza-4-oxabicyclo[3.3.0]octan-8-ones and related compounds (Dekeukeleire, D’hooghe, & de Kimpe, 2009).

Synthesis of Trifluoromethylated Analogues : It plays a role in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues. These analogues are synthesized through a chiral auxiliary approach, demonstrating the compound's utility in creating structurally diverse molecules (Sukach et al., 2015).

Formation of Polyhydroxylated Azabicyclo Nonanes : It is used in the formation of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, which are significant in creating single diastereoisomers for chemical synthesis (Pádár et al., 2006).

Cognitive Disorders Treatment Research : This compound is part of research into novel alpha 7 nicotinic acetylcholine receptor agonists, potentially useful in the treatment of cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease (O’Donnell et al., 2010).

Mechanistic and Structural Studies

Study of Stable Carbocation Formation : Research includes the study of stable carbocation formation, particularly in reactions involving trifluoroperacetic acid. This study is crucial for understanding reaction mechanisms and designing new synthetic pathways (Krasutsky et al., 2000).

Base-Mediated Cascade Cyclization : The compound's derivatives are used in base-mediated cascade cyclization, demonstrating its role in the synthesis of benzooxazocinone and its potential in creating complex organic molecules (Pramthaisong et al., 2018).

Conformation and Charge Distribution Studies : It is also involved in studies analyzing the conformation and charge distribution of bicyclic β-lactams. These studies are essential for understanding structure-activity relationships in medicinal chemistry (Fernández, Carballiera, & Ríos, 1992).

Synthesis of Spirocyclic Compounds : Research includes the synthesis of spirocyclic oxetane-fused benzimidazole, demonstrating the compound's utility in creating novel chemical structures (Gurry, McArdle, & Aldabbagh, 2015).

Applications in Heterocyclic Compound Synthesis

Heterocyclization Reactions : The compound is used in heterocyclization reactions involving trifluoromethyl-containing heterodienes, pivotal in the synthesis of biologically active heterocyclic compounds (Sokolov et al., 2013).

Aza Diels-Alder Reactions : It is utilized in aza Diels-Alder reactions, particularly in the synthesis of novel quinolin-3-one substituted pyrimidinone derivatives. This demonstrates its role in the development of complex organic molecules with potential biological activity (Mohan et al., 2007).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-3-oxa-7-azabicyclo[3.3.1]nonane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O/c1-8-17-11(13(14,15)16)3-12(18-8)19-4-9-2-10(5-19)7-20-6-9/h3,9-10H,2,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJBWUSHCRKPQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CC3CC(C2)COC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2690327.png)

![(E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690328.png)

![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2690339.png)

![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)

![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2690343.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2690349.png)

![2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690350.png)